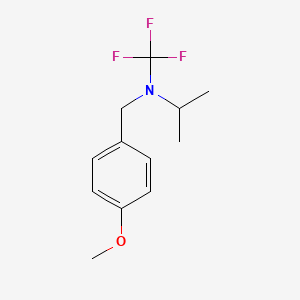
N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that belongs to the class of amines. This compound features a trifluoromethyl group and a methoxybenzyl group attached to a propan-2-amine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, trifluoromethylamine, and propan-2-amine.
Reaction Conditions: The reaction may involve nucleophilic substitution where 4-methoxybenzyl chloride reacts with trifluoromethylamine in the presence of a base like sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxybenzyl group can modulate its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxybenzyl)-N-methylpropan-2-amine
- N-(4-methoxybenzyl)-N-ethylpropan-2-amine
Uniqueness
N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H16F3NO |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3NO/c1-9(2)16(12(13,14)15)8-10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clave InChI |
FBFHWESKMRCWDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=C(C=C1)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















